molecular formula C15H19N3O5 B5380391 N~1~-(4-Methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide

N~1~-(4-Methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide

Cat. No.: B5380391
M. Wt: 321.33 g/mol
InChI Key: DRMQCLMIOMYMMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(4-Methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide is a synthetic organic compound characterized by its unique chemical structure It consists of a methoxy group, a nitrophenyl group, a pyrrolidinyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amidation: The formation of an amide bond between the nitrophenyl group and a butanoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-Methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of hydroxyl-substituted derivatives.

    Reduction: Formation of amine-substituted derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-(4-Methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Investigated for its effects on cellular processes and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N1-(4-Methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways or enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-Methoxy-2-nitrophenyl)-4-oxo-4-(1-piperidinyl)butanamide
  • N~1~-(4-Methoxy-2-nitrophenyl)-4-oxo-4-(1-morpholinyl)butanamide

Uniqueness

N~1~-(4-Methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidinyl group, in particular, differentiates it from similar compounds and may influence its binding affinity and specificity for molecular targets.

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-4-oxo-4-pyrrolidin-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c1-23-11-4-5-12(13(10-11)18(21)22)16-14(19)6-7-15(20)17-8-2-3-9-17/h4-5,10H,2-3,6-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMQCLMIOMYMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCC(=O)N2CCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827168
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.